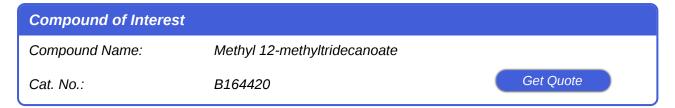


Unveiling the Biological Landscape of Methyl 12methyltridecanoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological activities of 12-methyltridecanoic acid (12-MTA). Direct research on the biological effects of its methyl ester, **Methyl 12-methyltridecanoate**, is limited. This guide primarily focuses on the established activities of the parent fatty acid, 12-MTA, providing a foundational understanding that may inform research into its methyl ester derivative. Methyl esters of fatty acids are commonly synthesized for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), due to their increased volatility and stability.

Executive Summary

This technical guide provides a comprehensive overview of the known biological activities of 12-methyltridecanoic acid (12-MTA), the parent compound of **Methyl 12-methyltridecanoate**. The primary biological effects of 12-MTA identified in the literature are its anti-angiogenic, anti-proliferative, and anti-bacterial properties. This document summarizes the quantitative data, details the experimental methodologies used to adduce these findings, and visualizes the key signaling pathways and experimental workflows. This information serves as a critical resource for researchers investigating the therapeutic potential of this branched-chain fatty acid and its derivatives.

Biological Activities of 12-Methyltridecanoic Acid (12-MTA)



Anti-Angiogenic Activity

12-MTA has demonstrated significant anti-angiogenic properties in preclinical models. Topical application of 12-MTA has been shown to be effective in reducing corneal neovascularization in mouse models of both alkali-induced injury and Pseudomonas aeruginosa infection.[1] The primary effect observed was a reduction in the linear incursion of new blood vessels into the central cornea.[1] Notably, in the alkali injury model, 12-MTA treatment resulted in a five-fold lower level of polymorphonuclear (PMN) leukocyte infiltration compared to dexamethasone treatment, without the side effect of persistent epithelial defects.[1]

Anti-Proliferative and Pro-Apoptotic Activity

12-MTA exhibits inhibitory effects on the proliferation of various cancer cell lines.[2] This antiproliferative effect is mediated through the induction of apoptosis, with evidence showing activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2]

Anti-Bacterial Activity

In the context of bacterial pathogenesis, 12-MTA has been shown to repress the extracellular production of surfactants, such as rhamnolipids and their precursors, in Pseudomonas aeruginosa. These surfactants are crucial for the swarming motility of the bacterium, a form of coordinated movement that contributes to its virulence.

Quantitative Data

The anti-proliferative efficacy of 12-methyltetradecanoic acid (12-MTA) has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

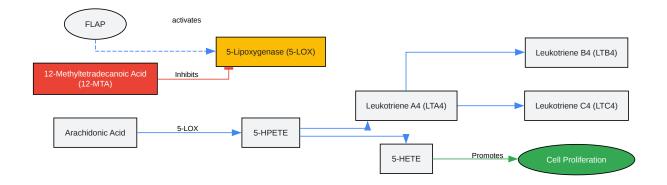
Cell Line	Cancer Type	IC50 (μg/mL)
PC3	Prostate Cancer	17.99 - 35.44
Various others	Not specified in abstract	17.99 - 35.44
Data sourced from a study by Liu, et al. (2003).[2]		



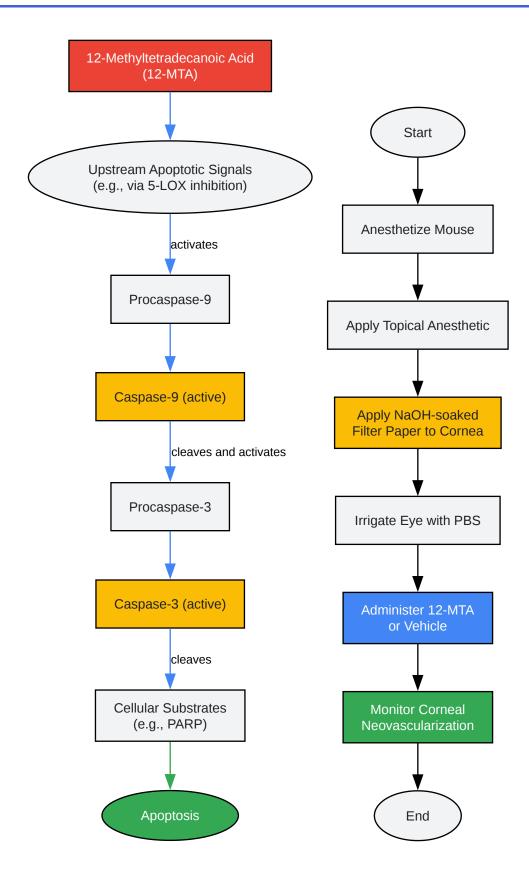
Key Signaling Pathways Inhibition of the 5-Lipoxygenase (5-LOX) Pathway

The anti-proliferative mechanism of 12-MTA is associated with the inhibition of the 5-lipoxygenase (5-LOX) pathway.[2] 12-MTA reduces the cellular levels of 5-hydroxyeicosatetraenoic acid (5-HETE), a metabolite of 5-LOX.[2] Importantly, the cytotoxic effects of 12-MTA on PC3 cells can be rescued by the addition of exogenous 5-HETE, supporting the conclusion that the inhibition of 5-HETE formation is a key component of 12-MTA's anti-cancer activity.[2]

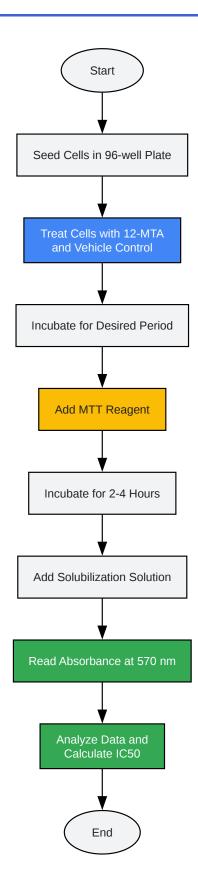












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- 2. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase PubMed [pubmed.ncbi.nlm.nih.gov]
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